molecular formula C11H9NO B1584201 4-Phenoxypyridine CAS No. 4783-86-2

4-Phenoxypyridine

Cat. No.: B1584201
CAS No.: 4783-86-2
M. Wt: 171.19 g/mol
InChI Key: OATKXQIGHQXTDO-UHFFFAOYSA-N
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Description

4-Phenoxypyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a phenoxy group. Its structural versatility allows for diverse modifications, making it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors targeting oncogenic pathways like c-Met . Derivatives of this compound have demonstrated potent antitumor activity by disrupting kinase-mediated signaling, with optimized compounds such as T14 (c-Met IC₅₀ = 0.012 μM) and 26a (c-Met IC₅₀ = 0.016 μM) showing nanomolar-level efficacy against cancer cell lines (e.g., MKN-45, A549, HT-29) . Key structural features include:

  • Core pyridine ring: Facilitates hydrogen bonding with kinase hinge regions.
  • Phenoxy substituent: Enhances hydrophobic interactions and modulates electronic properties.
  • Variable side chains: Carboxamide or triazole moieties improve solubility and target affinity .

Preparation Methods

Aryne Chemistry-Based Synthesis

One of the most efficient and mild methods for synthesizing 4-Phenoxypyridine derivatives involves the use of aryne intermediates generated in situ. This approach was reported by researchers utilizing 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as the aryne precursor and cesium fluoride as the fluoride source to induce aryne formation.

Method Overview:

  • Starting materials: Pyridin-2(1H)-one (a pyridone derivative) and 2-(trimethylsilyl)phenyl triflate.
  • Reaction conditions: Room temperature, acetonitrile solvent.
  • Procedure: The pyridone and aryne precursor are stirred with cesium fluoride, generating aryne intermediates that react with the pyridone to form 2-phenoxypyridine derivatives.
  • Workup: After reaction completion (~4 hours), the mixture is concentrated, extracted with ethyl acetate, dried, and purified by column chromatography.

Advantages:

  • Mild reaction conditions at room temperature.
  • Environmentally benign with no harsh reagents.
  • High yields and broad substrate scope.
  • Avoids the need for transition metal catalysts.

Representative Data:

Entry Starting Pyridone Aryne Precursor (2-(trimethylsilyl)phenyl triflate) CsF Equiv. Solvent Temp (°C) Time (h) Yield (%)
1 Pyridin-2(1H)-one 1.2 equiv 3.0 equiv Acetonitrile 25 4 75-85

This method also extends to 4-phenoxyquinazoline and 2-phenoxyquinoxaline derivatives, indicating its versatility.

Nucleophilic Aromatic Substitution (SNAr) Approach

Another classical approach involves nucleophilic aromatic substitution on halogenated pyridine derivatives with phenol or phenoxide nucleophiles. This method typically requires elevated temperatures and the presence of a base.

General Procedure:

  • React 4-halopyridine (e.g., 4-chloropyridine) with phenol or sodium phenoxide.
  • Use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Heat the reaction mixture to 80–140 °C for several hours.
  • Isolate the product by extraction and purification.

Catalytic Enhancements:

Recent advances have incorporated copper-based nanocatalysts on mesoporous TiO2 supports to improve yields and reduce reaction temperatures.

Catalyst Temp (°C) Yield (%) Notes
Cu/nonporous TiO2 120 64 Moderate yield
Cu/mesoporous TiO2 140 84 Highest yield, reusable catalyst

This green catalytic protocol allows solvent-free or aqueous media reactions with easy catalyst recovery and reuse, enhancing sustainability.

Acylation and Further Functionalization Routes

In more complex syntheses, this compound derivatives are prepared as intermediates in multi-step sequences involving acylation and subsequent functional group transformations.

Example: Preparation of Thiazole Phenoxypyridine Derivatives

  • Starting from 2-phenoxynicotinoyl chloride, reaction with thiazolidine derivatives in dichloromethane with potassium carbonate base yields thiazole phenoxypyridine compounds.
  • Reaction conditions: 30 °C, 30 minutes.
  • Workup involves filtration, washing, drying, and flash chromatography.

This method highlights the utility of this compound as a building block in heterocyclic synthesis with biological relevance.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Temperature Time Yield (%) Advantages References
Aryne Chemistry Pyridin-2(1H)-one, 2-(trimethylsilyl)phenyl triflate, CsF, MeCN 25 °C 4 h 75–85 Mild, environmentally friendly, broad scope
SNAr with Cu Nanocatalyst 4-Halopyridine, phenol, Cu/TiO2 catalyst 120–140 °C 2–4 h 64–84 Green, reusable catalyst, high yield
Acylation with Thiazolidine 2-Phenoxynicotinoyl chloride, thiazolidine, K2CO3, DCM 30 °C 0.5 h Moderate Useful for heterocyclic derivatives

Research Findings and Analysis

  • Aryne chemistry offers a novel, mild, and efficient route to this compound derivatives, avoiding harsh conditions and metal catalysts. The in situ generation of arynes from silyl triflates and fluoride sources is key to this approach's success.
  • Nanocatalyzed protocols using copper on mesoporous TiO2 support demonstrate environmentally friendly, recyclable catalytic systems that enhance yields and reduce reaction times, aligning with green chemistry principles.
  • Functionalized derivatives such as thiazole phenoxypyridines prepared via acylation reactions expand the chemical space and biological potential of this compound scaffolds.
  • The choice of method depends on substrate availability, desired derivatives, scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted phenoxypyridine compounds .

Scientific Research Applications

Anti-Cancer Activity

4-Phenoxypyridine derivatives have been extensively studied for their anti-cancer properties. A notable derivative, compound 23k, has shown promising results as a dual inhibitor of VEGFR-2 and c-Met, with low toxicity to normal cells. It demonstrated potent inhibitory activity against several cancer cell lines, including A549 and MCF-7, with IC50 values in the low micromolar range .

Table 1: Anti-Cancer Activity of this compound Derivatives

CompoundTargetIC50 (µM)Cell Line
23kVEGFR-21.05-
23kc-Met1.43-
39Flt-32.18-
39c-Met2.61-

In another study, a series of novel this compound derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines (A549, HT-29, H460, U87MG). Many compounds exhibited moderate to excellent potency, indicating the potential of these derivatives as therapeutic agents .

Anti-Inflammatory Properties

4-PP has been identified as an effective anti-inflammatory agent. Research demonstrated that it suppresses UVB-induced skin inflammation by inhibiting COX-2 expression through the c-Src/EGFR/MAPKs signaling pathway. In vitro studies using human keratinocytes and in vivo studies on mice confirmed its efficacy in reducing skin inflammation .

Table 2: Mechanism of Action for Anti-Inflammatory Effects

MechanismEffect
COX-2 InhibitionReduces inflammation
c-Src InhibitionSuppresses MAPK signaling
EGFR PhosphorylationInhibited by 4-PP

Agricultural Applications

This compound derivatives have also been explored for their potential as pesticides. These compounds play a crucial role in developing lead compounds for pest control due to their biological activity against various pests .

Case Study: Pesticidal Activity
Research indicates that certain phenoxypyridine derivatives exhibit effective insecticidal properties against common agricultural pests, suggesting their utility in crop protection strategies.

Enzyme Inhibition

Virtual screening studies have identified this compound analogues as potent inhibitors of the tautomerase activity of macrophage migratory inhibitory factor (MIF) from Plasmodium falciparum, which is crucial during malaria infection. Some derivatives showed Ki values around 40 nM, indicating strong selectivity and potency .

Table 3: Enzyme Inhibition Potency of this compound Derivatives

CompoundTarget EnzymeKi (nM)
Analogue APfMIF~40
Analogue BPfMIF~35

Mechanism of Action

The mechanism of action of 4-phenoxypyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as VEGFR-2 and c-Met. These interactions block the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Phenoxypyridine Derivatives with Modified Linkers

Substitutions on the phenoxy group and pyridine ring significantly impact biological activity.

Compound Substituent/Linker c-Met IC₅₀ (μM) Antiproliferative IC₅₀ (μM) Key Findings
T14 Imidazole-4-carboxamide 0.012 0.64 (MKN-45) Electron-withdrawing groups (e.g., halogens) on the terminal phenyl enhance activity.
26a Triazine-6-carboxamide 0.016 0.56 (HT-29) Triazine linkers improve metabolic stability.
Compound 39 1,8-Naphthyridinone 2.61 (c-Met) 2.18 (Flt-3) Alkyl chains (e.g., n-Pr) optimize kinase selectivity.

Key Insights :

  • Imidazole carboxamides (e.g., T14) outperform triazole derivatives in c-Met inhibition due to stronger hydrogen-bonding interactions .
  • Fluorinated substituents increase membrane permeability and target binding .

Scaffold-Hopping Analogues: 4-Phenylthiazole vs. This compound

4-Phenylthiazole derivatives, designed via scaffold hopping from this compound, exhibit distinct pharmacological profiles:

Property This compound 4-Phenylthiazole
Structural Overlay Reference scaffold Similarity score: 0.809 (vs. Sorafenib)
Flexibility Ether bond allows conformational adaptability Rigid thiazole core limits torsional freedom
Activity c-Met IC₅₀ < 0.02 μM Moderate c-Met inhibition (IC₅₀ ~10 μM)
Selectivity High for c-Met Broader kinase inhibition (e.g., VEGFR-2)

Key Insights :

  • 4-Phenylthiazole derivatives show reduced c-Met specificity but broader kinase inhibition, making them suitable for multi-target therapies .
  • The ether bond in this compound enables better adaptation to binding pockets compared to rigid thiazole cores .

Non-Pyridine Analogues: PfMIF Inhibitors

This compound analogues have been repurposed as tautomerase inhibitors of Plasmodium falciparum macrophage migration inhibitory factor (PfMIF):

Compound Target Ki (nM) Selectivity (Human MIF Ki)
Lead 4-Phenoxy PfMIF ~40 >100,000
Reference Inhibitor Human MIF 100,000 N/A

Key Insights :

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., F, Cl) at the para position of the phenoxy ring enhance kinase binding via hydrophobic and dipole interactions .
  • Linker Optimization : Carboxamide linkers (imidazole > triazole) improve solubility and hinge-region interactions .
  • Side-Chain Modifications: Tertiary amines (e.g., morpholino) enhance water solubility without compromising activity .

Biological Activity

4-Phenoxypyridine (4-PP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, highlighting their potential as therapeutic agents.

Synthesis and Structure-Activity Relationships

Various derivatives of this compound have been synthesized to explore their biological activities. These compounds often exhibit modifications that enhance their potency against specific biological targets. For instance, a series of 2-substituted-4-phenoxypyridine derivatives were evaluated for antiproliferative activity against multiple cancer cell lines, revealing that certain structural modifications significantly improved their efficacy .

Table 1: Summary of Key this compound Derivatives and Their Biological Activities

CompoundTargetIC50 (μM)Cell Lines TestedNotes
23kVEGFR-2/c-Met1.05/1.43A549, MCF-7, HepG2, Ovcar-3Promising dual inhibitor with low toxicity to normal cells
15bVEGFR20.23A549, BGC823, MKN45, H460, HT-29Induces apoptosis and cell cycle arrest
Compound 28c-Met0.093MKN45, A549High cytotoxicity against tested cell lines

Anticancer Activity

Research indicates that several this compound derivatives exhibit significant anticancer properties by acting as inhibitors of key signaling pathways involved in tumor growth. For example, compound 23k demonstrated potent inhibitory activity against various cancer cell lines with IC50 values ranging from 2.16 μM to 20.15 μM . Additionally, it was shown to induce apoptosis in A549 cells and block cell cycle progression in the G0/G1 phase .

Another derivative, compound 15b , showed remarkable cytotoxicity across multiple cancer types with IC50 values indicating effective inhibition of cell proliferation . The underlying mechanism includes the induction of apoptosis and inhibition of cell motility as demonstrated by wound healing assays.

Anti-inflammatory Properties

Apart from its anticancer effects, this compound has been investigated for its anti-inflammatory properties. A study highlighted that it suppresses UVB-induced skin inflammation by targeting the c-Src/EGFR/MAPKs signaling pathway . This compound effectively inhibited COX-2 expression and the phosphorylation of various MAPKs in human keratinocytes and mouse skin models.

Table 2: Summary of Anti-inflammatory Effects of this compound

Study FocusMechanismEffects Observed
UVB-induced inflammationInhibition of c-Src/EGFR/MAPKsReduced skin thickness and COX-2 expression

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. For instance, compound 23k exhibited favorable binding modes with VEGFR-2 and c-Met, suggesting a strong affinity that correlates with its high inhibitory activity . These studies are crucial for understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Properties

IUPAC Name

4-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATKXQIGHQXTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290343
Record name 4-phenoxypyridine
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Molecular Weight

171.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4783-86-2
Record name 4-Phenoxypyridine
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Record name 4-phenoxypyridine
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Record name Pyridine, 4-phenoxy
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Synthesis routes and methods

Procedure details

Phenol (2.82 kg, 30.0 mol) was heated to 50° C. and 4-chloropyridine hydrochloride (1.5 kg, 10.0 mol) was added. The resulting solution was heated at 150° C. for 15 hours. The dark amber solution was cooled to 25° C. then poured into 3 M aqueous sodium hydroxide (16 L). The aqueous was extracted with dichloromethane (3×4 L). The combined organic was washed with 1 M sodium hydroxide (2×4 L), water (4 L), and brine (4 L) then dried over sodium sulfate and filtered. The solvent was removed under vacuum and the residual oil was dissolved in hexanes (6 L). The mixture was cooled to −60° C. with stirring and the resulting solid was collected by filtration and dried to give 1.1 kg of 4-phenoxypyridine (64% yield). mp 46-49° C. 1H NMR (300 MHz, CDCl3) δ 8.45 (dd, J=1.5, 8 Hz, 2H), 7.41 (dd, J=12, 12 Hz, 2H), 7.28 (dd, J=12, 1H), 7.06 (d, J=12 Hz, 2H), 6.84 (dd, J=1.5, 8 Hz, 2H).
Quantity
2.82 kg
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
1.5 kg
Type
reactant
Reaction Step Two
Quantity
16 L
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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